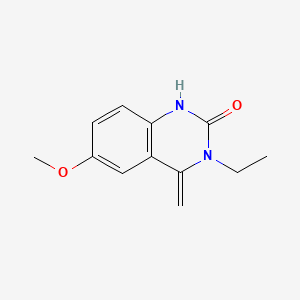

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methyl carbonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a member of the chromene family, characterized by a distinct molecular structure that involves a benzopyran moiety. Chromene derivatives are noted for their diverse biological activities and their applications in various fields of chemistry and pharmacology.

Synthesis Analysis

- The synthesis of similar compounds involves complex reactions such as the reaction of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate, leading to compounds with chromene structures (Pimenova et al., 2003).

Molecular Structure Analysis

- Studies on compounds with similar structures demonstrate the importance of their molecular geometry, which is often characterized using techniques like X-ray crystallography. For instance, the structure of 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one was elucidated through these methods, highlighting the complex arrangement of atoms and bonds in chromene derivatives (Manolov et al., 2008).

Chemical Reactions and Properties

- Chromene derivatives like our compound of interest undergo various chemical reactions, which are often contingent on their functional groups. For instance, the synthesis of related compounds involves reactions like ring opening followed by ring closure, highlighting the chemical versatility of these molecules (El-Agrody et al., 2002).

科学的研究の応用

Sustainable Valorization of Renewables

Dimethyl carbonate (DMC) acts as a methylating and/or methoxycarbonylating agent in the transformation of small bio-based molecules and the synthesis of biopolymers. These processes exemplify green chemistry by combining non-toxic DMC with renewable origin reactants, showcasing the application of similar compounds in sustainable chemical synthesis (Fiorani, Perosa, & Selva, 2018).

Solvent-Induced Structural and Magnetic Properties

The study of carbonate complexes, involving the spontaneous fixation of atmospheric CO2, highlights how solvent choice can influence the structural and magnetic properties of these complexes. This research demonstrates the potential for compounds like 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methyl carbonate to participate in the development of materials with specific magnetic behaviors (Wang et al., 2018).

Synthesis of Biologically Relevant Molecules

Research into the synthesis and reactions of fluorinated chromenes illustrates the versatility of chromene derivatives in synthesizing biologically active compounds. Such studies contribute to the development of methodologies for creating pharmaceuticals and other functional materials (Pimenova et al., 2003).

Chemoselective Methylation

The chemoselective methylation of functionalized anilines with dimethyl carbonate, using NaY faujasite as a catalyst, exemplifies the selective synthesis processes relevant to compounds with functionalities similar to 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methyl carbonate. This showcases the application in selective organic synthesis, avoiding side reactions (Selva, Tundo, & Perosa, 2003).

Synthesis of Complex Ligands and Metal Complexes

The formation of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) from chromones underscores the application of such compounds in coordination chemistry and the design of novel metal-organic frameworks or catalysts (Budzisz, Małecka, & Nawrot, 2004).

Safety and Hazards

特性

IUPAC Name |

[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] methyl carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O7/c1-21-11-3-5-12(6-4-11)24-16-10-23-15-9-13(25-18(20)22-2)7-8-14(15)17(16)19/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTPIDFXXNXPLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(2-fluorobenzyl)thio]-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5519142.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B5519143.png)

![3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}propanamide](/img/structure/B5519145.png)

![1-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5519150.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyphenyl)piperidine](/img/structure/B5519156.png)

![2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5519158.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5519162.png)

![2-[(3,3-dimethyl-2-oxobutyl)thio]-6-ethyl-5-methylnicotinonitrile](/img/structure/B5519170.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5519177.png)

![(3R*,4S*)-1-{5-[(diethylamino)methyl]-2-phenyl-3-furoyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5519188.png)

![4-[(3,4-dichlorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5519223.png)